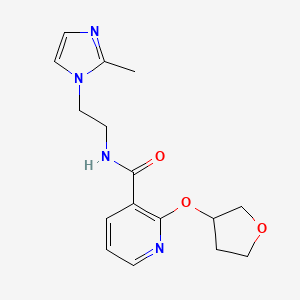
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide: is a complex organic compound that features a nicotinamide core, an imidazole ring, and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Ethyl Linker: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Nicotinamide Core Formation: The nicotinamide core is synthesized separately, often starting from nicotinic acid, which is converted to nicotinoyl chloride and then reacted with an amine to form the nicotinamide.
Coupling Reaction: The imidazole-ethyl intermediate is coupled with the nicotinamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Tetrahydrofuran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the nicotinamide core, potentially leading to the formation of reduced imidazole or dihydronicotinamide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and nicotinamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Reduced imidazole or dihydronicotinamide derivatives.
Substitution: Substituted imidazole or nicotinamide derivatives.
科学研究应用
Chemistry
In chemistry, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the nicotinamide core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Nicotinamide: Shares the nicotinamide core but lacks the imidazole and tetrahydrofuran moieties.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Tetrahydrofuran Derivatives: Compounds with the tetrahydrofuran moiety but different functional groups.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its combination of three distinct functional groups: the imidazole ring, the nicotinamide core, and the tetrahydrofuran moiety. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-17-6-8-20(12)9-7-18-15(21)14-3-2-5-19-16(14)23-13-4-10-22-11-13/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJZHQCVJQURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
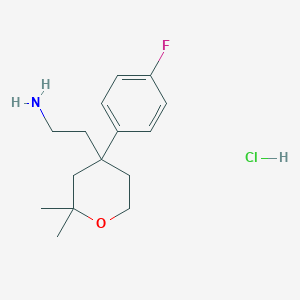
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595954.png)
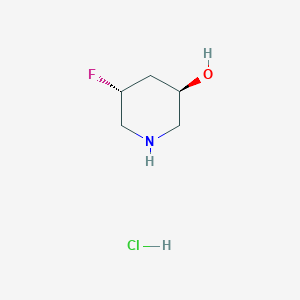
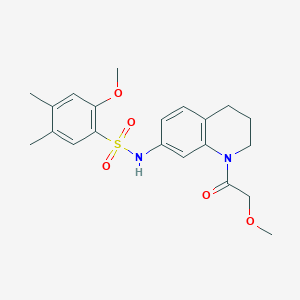
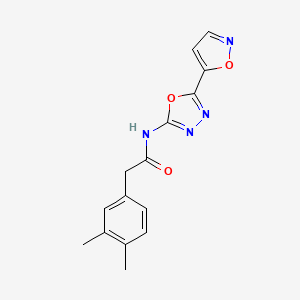
![N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2595961.png)
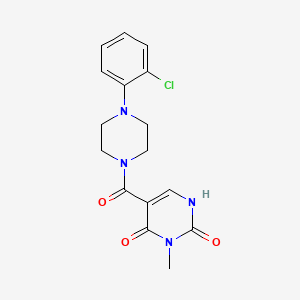
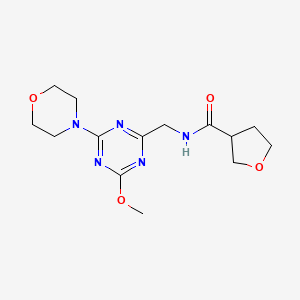
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)
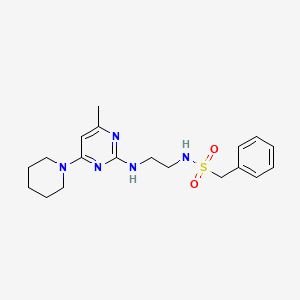
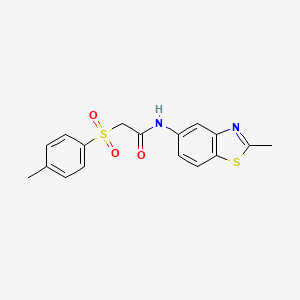
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)
![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)
